molecular formula C31H28O6 B14921928 Propane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate)

Propane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate)

Cat. No.: B14921928
M. Wt: 496.5 g/mol
InChI Key: UHWZLZBHFOFWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 3-METHOXYBENZOATE is a complex organic compound with the molecular formula C22H18O6. This compound is characterized by the presence of methoxybenzoate groups attached to a phenyl ring, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 3-METHOXYBENZOATE typically involves esterification reactions. The process begins with the preparation of 3-methoxybenzoic acid, which is then reacted with 4-hydroxyphenyl isopropyl ketone under acidic conditions to form the intermediate compound. This intermediate is further esterified with 3-methoxybenzoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 3-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Concentrated sulfuric acid for nitration, or bromine in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxybenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 3-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoate groups can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}DIAZENYL)PHENYL 3-METHOXYBENZOATE
  • 4-(2-(3-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
  • 2-METHOXY-4-(2-(3-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE

Uniqueness

4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 3-METHOXYBENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of methoxybenzoate groups enhances its reactivity and potential for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C31H28O6

Molecular Weight

496.5 g/mol

IUPAC Name

[4-[2-[4-(3-methoxybenzoyl)oxyphenyl]propan-2-yl]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C31H28O6/c1-31(2,23-11-15-25(16-12-23)36-29(32)21-7-5-9-27(19-21)34-3)24-13-17-26(18-14-24)37-30(33)22-8-6-10-28(20-22)35-4/h5-20H,1-4H3

InChI Key

UHWZLZBHFOFWJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.